molecular formula C9H6Br2N2 B15234512 3,7-Dibromoisoquinolin-6-amine CAS No. 1841444-17-4

3,7-Dibromoisoquinolin-6-amine

Cat. No.: B15234512
CAS No.: 1841444-17-4
M. Wt: 301.96 g/mol
InChI Key: ARMOIDUMINEXBH-UHFFFAOYSA-N
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Description

3,7-Dibromoisoquinolin-6-amine: is a chemical compound with the molecular formula C₉H₆Br₂N₂ It is a derivative of isoquinoline, featuring two bromine atoms at the 3rd and 7th positions and an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,7-Dibromoisoquinolin-6-amine can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.

    Oxidation Products: Oxidized derivatives of isoquinoline.

    Reduction Products: Reduced amine derivatives.

Mechanism of Action

The mechanism of action of 3,7-Dibromoisoquinolin-6-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use in research or industry .

Comparison with Similar Compounds

  • 3,7-Dichloroisoquinolin-6-amine
  • 3,7-Difluoroisoquinolin-6-amine
  • 3,7-Diiodoisoquinolin-6-amine

Uniqueness: 3,7-Dibromoisoquinolin-6-amine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can provide distinct electronic and steric effects, making this compound particularly interesting for specific synthetic and research applications .

Properties

CAS No.

1841444-17-4

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

3,7-dibromoisoquinolin-6-amine

InChI

InChI=1S/C9H6Br2N2/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H,12H2

InChI Key

ARMOIDUMINEXBH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1N)Br)Br

Origin of Product

United States

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